molecular formula C14H24O2Si B8482203 4-(tert-Butyldimethylsiloxy)benzeneethanol

4-(tert-Butyldimethylsiloxy)benzeneethanol

Cat. No. B8482203
M. Wt: 252.42 g/mol
InChI Key: MAMJBAMXDQAXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314087B2

Procedure details

To a stirring solution of 2-(4-(tert-butyldimethylsilyloxy)phenyl)ethanol (1250 mg, 4.95 mmol) in acetonitrile (50 mL) and diethyl ether (25 mL) was sequentially added triphenylphosphine (3.44 mL, 14.8 mmol), 1H-imidazole (1011 mg, 14.8 μmol), and bromine (765 μl, 14.8 mmol). The clear solution was stirred at 23° C. for 18 h. The mixture was concentrated directly onto silica (20 g) under reduced pressure then purified on 120 grams of silica eluting with 0-5% EtOAc/Hexane. MS (ESI pos. ion) m/z (MH+): 315/317. Calc'd exact mass for C14H23BrOSi: 314. 1H NMR (400 MHz, Chloroform-d) δ ppm 0.19 (s, 6 H) 0.98 (s, 9 H) 3.08 (t, J=7.78 Hz, 2 H) 3.47-3.57 (m, 2 H) 6.78 (d, J=8.53 Hz, 2 H) 7.05 (d, J=8.53 Hz, 2 H).
Quantity
1250 mg
Type
reactant
Reaction Step One
Quantity
3.44 mL
Type
reactant
Reaction Step Two
Quantity
1011 mg
Type
reactant
Reaction Step Three
Quantity
765 μL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16]O)=[CH:11][CH:10]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CN=C1.[Br:42]Br>C(#N)C.C(OCC)C>[Br:42][CH2:16][CH2:15][C:12]1[CH:13]=[CH:14][C:9]([O:8][Si:1]([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
1250 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C=C1)CCO
Step Two
Name
Quantity
3.44 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
1011 mg
Type
reactant
Smiles
N1C=NC=C1
Step Four
Name
Quantity
765 μL
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The clear solution was stirred at 23° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated directly onto silica (20 g) under reduced pressure
CUSTOM
Type
CUSTOM
Details
then purified on 120 grams of silica eluting with 0-5% EtOAc/Hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrCCC1=CC=C(O[Si](C)(C)C(C)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.